Cas no 2228654-06-4 (2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine)
2-(4,4-Difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine is a fluorinated amine compound featuring a cyclohexyl backbone with difluorine substitution at the 4-position and a trifluoropropylamine side chain. Its unique structure imparts enhanced stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms contributes to improved metabolic resistance and bioavailability, which is advantageous in drug development. The cyclohexyl moiety provides conformational rigidity, while the trifluoropropylamine group offers reactivity for further functionalization. This compound is particularly useful in the design of bioactive molecules requiring fluorinated motifs for optimized pharmacokinetic properties. Suitable for controlled reactions, it is typically handled under inert conditions due to its amine functionality.
2228654-06-4 structure
Product Name:2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine
CAS No:2228654-06-4
MF:C9H14F5N
MW:231.206180095673
CID:5870587
PubChem ID:165632181
Update Time:2025-05-28
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine
- EN300-1950843
- 2228654-06-4
-
- Inchi: 1S/C9H14F5N/c10-8(11)3-1-6(2-4-8)7(5-15)9(12,13)14/h6-7H,1-5,15H2
- InChI Key: ULYSNAYFHVJXKR-UHFFFAOYSA-N
- SMILES: FC1(CCC(C(C(F)(F)F)CN)CC1)F
Computed Properties
- Exact Mass: 231.10464026g/mol
- Monoisotopic Mass: 231.10464026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1950843-0.05g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 0.05g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1950843-0.1g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 0.1g |
$1157.0 | 2023-09-17 | ||
| Enamine | EN300-1950843-0.25g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 0.25g |
$1209.0 | 2023-09-17 | ||
| Enamine | EN300-1950843-0.5g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 0.5g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1950843-1.0g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1950843-2.5g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 2.5g |
$2576.0 | 2023-09-17 | ||
| Enamine | EN300-1950843-5.0g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1950843-10.0g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1950843-1g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 1g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1950843-5g |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine |
2228654-06-4 | 5g |
$3812.0 | 2023-09-17 |
2-(4,4-difluorocyclohexyl)-3,3,3-trifluoropropan-1-amine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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